molecular formula C3H7ClS B091760 3-Chloro-1-propanethiol CAS No. 17481-19-5

3-Chloro-1-propanethiol

Cat. No. B091760
CAS RN: 17481-19-5
M. Wt: 110.61 g/mol
InChI Key: TZCFWOHAWRIQGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 1,3-dithianes, has been explored using different methods. For instance, a novel nonthiolic, odorless 1,3-propanedithiol equivalent was synthesized using the Vilsmeier-Haack reagent, resulting in high yields of dithianes when reacted with various aldehydes and ketones . Another method involves a Fe-catalyzed direct dithioacetalization of aldehydes with 2-chloro-1,3-dithiane, which is beneficial due to the mildness of the reaction conditions and good to excellent yields . Additionally, trichloromethyl compounds have been efficiently converted into 1,3-dithianes using a disodium 1,3-propanedithiolate-1,3-propanedithiol mixture .

Molecular Structure Analysis

The molecular structure of 3-chloro-1-propene, a related compound, has been studied using electron diffraction, revealing the most abundant conformer to be gauche with specific bond lengths and angles at different temperatures . Another study on 3-chloro-2-chloromethyl-1-propene showed a mixture of two conformers, providing detailed bond lengths and angles .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes the thioacetalization reaction, where a nonthiolic 1,3-propanedithiol equivalent exhibited chemoselectivity between aldehyde and ketone . The synthesis of 1,3-dithianes from trichloromethyl compounds also highlights the reactivity of these compounds with electron-withdrawing groups . Furthermore, the reaction of 3-(methylthio)-5-propanoyl-1,2,4-triazine with p-chlorophenylhydrazine hydrochloride demonstrates the formation of a hydrazone in good yield .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their molecular structures and synthesis methods. For example, the gas-phase study of 3-chloro-1-propene provides information on the bond lengths and angles, which are crucial for understanding the physical properties of the compound . The synthesis methods described in the papers suggest that these compounds can be obtained in high yields and with specific selectivity, indicating their stability and potential for further chemical transformations .

Scientific Research Applications

  • Biofunctional Devices Fabrication : 1-Propanethiol, closely related to 3-Chloro-1-propanethiol, has been used to create biofunctional devices by connecting with O-polar zinc oxide (ZnO) surfaces, demonstrating stable structures even after thermal treatment at high temperatures (Ogata et al., 2005).

  • Thioacetalization Reaction : A nonthiolic, odorless equivalent of 1,3-propanedithiol, which is a variant of 3-Chloro-1-propanethiol, was used in thioacetalization reactions, showing high yields and chemoselectivity between aldehydes and ketones (Liu et al., 2003).

  • Synthesis of Functionalized Cyclopropanes : Chloro(phenylthio)carbene, similar in function to 3-Chloro-1-propanethiol, was used for the synthesis of highly functionalized cyclopropanes (Schaumann et al., 1989).

  • Catalytic Dithioacetalization Process : A catalytic process using 2-chloro-1,3-dithiane, related to 3-Chloro-1-propanethiol, efficiently synthesizes 1,3-dithianes from aldehydes, offering a mild reaction condition and high yields (Lai et al., 2014).

  • Adsorption Studies on Metal Surfaces : Methanethiol and n-propanethiol, analogs of 3-Chloro-1-propanethiol, have been studied for adsorption on gold surfaces, revealing insights into molecular interactions and surface chemistry (Rzeznicka et al., 2005).

  • Food Safety Analysis : 3-Chloro-1,2-propanediol, a compound structurally related to 3-Chloro-1-propanethiol, has been determined in soy sauces using capillary electrophoresis with electrochemical detection, emphasizing its importance in food safety analysis (Xing & Cao, 2007).

  • Organic Synthesis : An eco-friendly synthesis method has been developed for 3-Chloro-1,2-propanediol, a similar compound, highlighting its role as a significant building block in organic synthesis (da Silveira Pinto et al., 2016).

  • Antitumor Antibiotic Interaction Studies : n-Propanethiol's reaction with 3H-1,2-benzodithiol-3-one 1-oxide provides insights into thiol-activated DNA-cleavage chemistry of antitumor antibiotics, showcasing the importance of thiol compounds in medicinal chemistry (Behroozi et al., 1995).

Safety And Hazards

3-Chloro-1-propanethiol is classified as flammable and can cause skin irritation and serious eye damage upon exposure . It can be fatal if inhaled and may damage fertility or the unborn child . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and keep away from sources of ignition .

properties

IUPAC Name

3-chloropropane-1-thiol
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InChI

InChI=1S/C3H7ClS/c4-2-1-3-5/h5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCFWOHAWRIQGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H7ClS
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DSSTOX Substance ID

DTXSID20169901
Record name 3-Chloropropanethiol
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Molecular Weight

110.61 g/mol
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Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name 3-Chloropropanethiol
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Product Name

3-Chloro-1-propanethiol

CAS RN

17481-19-5
Record name 3-Chloro-1-propanethiol
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Record name 3-Chloropropanethiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
103
Citations
K Andring, L Yu - APS Southeastern Section Meeting …, 2009 - ui.adsabs.harvard.edu
The investigation of nanoscale switch elements is an important step towards develo** low-power, low-cost, high-density electronic devices. Here we present how the switching …
Number of citations: 3 ui.adsabs.harvard.edu
B Bendif, N Bensouilah, F Dumur… - … -Online Journal of …, 2021 - hal.science
… in a one-pot reaction by sequential addition of 3-chloro-1-propanethiol and a series of primary or … Our procedure consists of addition of an equimolar amount of 3-chloro-1-propanethiol …
Number of citations: 2 hal.science
C Mahajan, A Sharma, AK Rath - ACS Applied Materials & …, 2020 - ACS Publications
… strategy for large-size and narrow band gap QDs to passivate both (111) and (200) facets, respectively, using inorganic lead triiodide (PbI 3 – ) and organic 3-chloro-1-propanethiol (CPT…
Number of citations: 10 pubs.acs.org
A Bele, M Dascalu, C Tugui… - Journal of Applied …, 2022 - Wiley Online Library
… 3-Chloro-1-propanethiol was grafted to the main backbone of the siloxane co-polymer by UV induced thiol-ene addition due to the structure's ability to provide better thermal stability …
Number of citations: 10 onlinelibrary.wiley.com
V Burtman - Thin Solid Films, 2008 - Elsevier
… The devices are composed of a mixed polymeric–crystalline film featuring 1,5-diaminonaphthalene with 3-chloro-1-propanethiol linkers. Polycrystalline naphthalene diimine frameworks …
Number of citations: 5 www.sciencedirect.com
L Tian, J Gu, H Zhang, B Dong - RSC advances, 2020 - pubs.rsc.org
… Using HPB6 with an HD of 88.43% as a representative example, the substrate reacted smoothly and efficiently with 2-mercapto-ethanol, 3-chloro-1-propanethiol, phenylmethanethiol, …
Number of citations: 3 pubs.rsc.org
JK Padden Metzker, NE Gruhn… - The Journal of …, 2002 - ACS Publications
… The He I photoelectron spectra for 1-chloropropane, 1-propanethiol, and 3-chloro-1-propanethiol presented in Figure 1 illustrate the approach used in this study. The photoelectron …
Number of citations: 8 pubs.acs.org
A Nicosia, A Abbadessa, F Vento, A Mazzaglia… - Materials, 2021 - mdpi.com
… Exploiting the thiol affinity for silver, the AgNPs surface was functionalized with 3-chloro-1-propanethiol, leaving the chlorine atoms as the outer nanoparticle shell ([email protected]). As …
Number of citations: 12 www.mdpi.com
PG Mineo, A Abbadessa, A Rescifina… - Colloids and Surfaces A …, 2018 - Elsevier
… Its functionalization with 3-chloro-1-propanethiol (to obtain ClAuNPs) was carried out … /ethanol, 4.1 × 10 –4 mol of 3-chloro-1-propanethiol were added and the mixture heated at 40 C for …
Number of citations: 18 www.sciencedirect.com
A Nicosia, A Abbadessa, F Vento, A Mazzaglia… - 2021 - academia.edu
… In this work, a three-step covalent coating of AgNPs with 5,10,15-[p-(ω-methoxypolyethyleneoxy)phenyl]-20-(p-hydroxyphenyl)-porphyrin (P(PEG350)3) through 3-chloro1-propanethiol …
Number of citations: 1 www.academia.edu

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